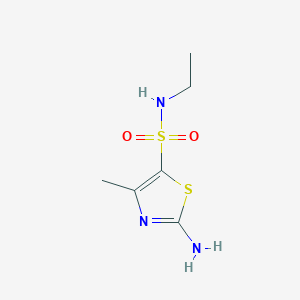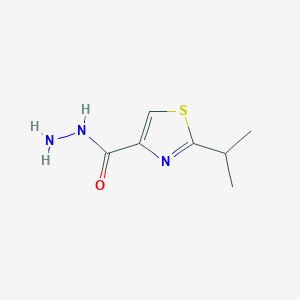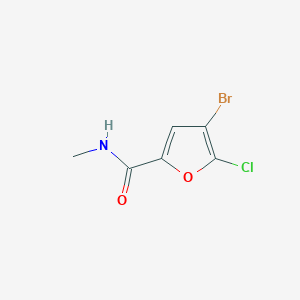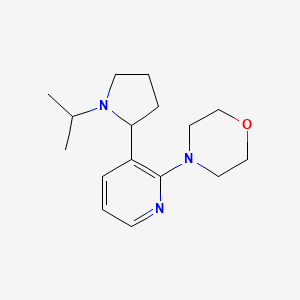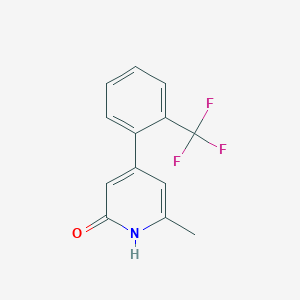
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反应分析
Types of Reactions
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: A compound with similar structural features but lacking the methyl and hydroxyl groups.
2-(Trifluoromethyl)pyridin-4-ol: Another related compound with a hydroxyl group at a different position on the pyridine ring.
Uniqueness
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H10F3NO |
|---|---|
分子量 |
253.22 g/mol |
IUPAC 名称 |
6-methyl-4-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO/c1-8-6-9(7-12(18)17-8)10-4-2-3-5-11(10)13(14,15)16/h2-7H,1H3,(H,17,18) |
InChI 键 |
ABAOLMOAEHCOSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








